molecular formula C13H8F2N2O4 B2832933 1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene CAS No. 339-24-2

1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene

Cat. No.: B2832933
CAS No.: 339-24-2
M. Wt: 294.214
InChI Key: WWYWTCCQKVMPHP-UHFFFAOYSA-N
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Description

1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene is an aromatic compound characterized by the presence of two nitro groups and a difluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a nitrobenzene derivative using difluoromethylating agents under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloro-difluoro-methoxy)-4-nitrobenzene
  • 4-(Chlorodifluoromethoxy)nitrobenzene
  • 4-Nitro-1-(chlorodifluoromethoxy)benzene

Uniqueness

1-[Difluoro(4-nitrophenyl)methyl]-4-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-[difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O4/c14-13(15,9-1-5-11(6-2-9)16(18)19)10-3-7-12(8-4-10)17(20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYWTCCQKVMPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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